molecular formula C5H6S5 B1268230 4,5-Bis(methylthio)-1,3-dithiole-2-thione CAS No. 49638-64-4

4,5-Bis(methylthio)-1,3-dithiole-2-thione

Cat. No. B1268230
CAS RN: 49638-64-4
M. Wt: 226.4 g/mol
InChI Key: HOFVXSUZSDYZSA-UHFFFAOYSA-N
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Description

“4,5-Bis(methylthio)-1,3-dithiole-2-thione” is a chemical compound with the molecular formula C5H6OS4 . It has a molecular weight of 210.36 . The compound appears as a light orange to yellow to green powder or crystal .


Molecular Structure Analysis

The SMILES string for “4,5-Bis(methylthio)-1,3-dithiole-2-thione” is CSC1=C(SC)SC(=O)S1 . The InChI code for the compound is 1S/C5H6OS4/c1-7-3-4(8-2)10-5(6)9-3/h1-2H3 .


Physical And Chemical Properties Analysis

The compound “4,5-Bis(methylthio)-1,3-dithiole-2-thione” has a melting point range of 58.0 to 62.0 °C . It is recommended to store the compound under inert gas and avoid light and air as it is light-sensitive and air-sensitive .

Scientific Research Applications

One potential area of application is in the field of optoelectronic processes in covalent organic frameworks (COFs) . COFs are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries . They have attracted great scientific interest since the first reports of their promising potential appeared in 2005 . The porous and crystalline nature of these robust and stable materials combined with the large structural diversity and the large number of building blocks that can act as light-harvesters, semiconductors, ligands, binding sites or redox centers have recently been integrated into the scaffolds of COFs . This unique combination of reticular chemistry with the molecular control of intrinsic properties paves the way towards the design of new semiconducting materials for (opto-)electronic applications such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices or light emitting diodes .

Safety And Hazards

The compound is classified as dangerous with hazard statements H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . It is recommended to handle it under inert gas .

properties

IUPAC Name

4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6S5/c1-7-3-4(8-2)10-5(6)9-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFVXSUZSDYZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(SC(=S)S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327035
Record name 4,5-Bis(methylthio)-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Bis(methylthio)-1,3-dithiole-2-thione

CAS RN

49638-64-4
Record name 4,5-Bis(methylthio)-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
A Hameau, F Guyon, A Khatyr, M Knorr… - Inorganica Chimica …, 2012 - Elsevier
Reported herein is the investigation of the coordination chemistry of the ligand 4,5-bis(methylthio)-1,3-dithiole-2-thione (L) towards several Ag(I) salts (AgNO 3 , AgClO 4 , AgCF 3 SO 3 …
Number of citations: 16 www.sciencedirect.com
EK Moltzen, A Senning, RG Hazell… - … Scandinavica. Series B …, 1986 - actachemscand.org
The proposed mechanisms of the electrochemical preparation of 4, 5-bis (methylthio)-l, 3-dithiole-2-thione (i) are reviewed and evidence presented for the uninvolvement of carbon …
Number of citations: 7 actachemscand.org
J Dai, W Yang, ZG Ren, QY Zhu, DX Jia - Polyhedron, 2004 - Elsevier
Two complexes of 4,5-bis(methylthio)-1,3-dithiole-2-thione (C 5 H 6 S 5 ), C 5 H 6 S 5 CuI (1) and (C 5 H 6 S 5 ) 2 PdI 2 (2), have been synthesized and characterized crystallographically…
Number of citations: 9 www.sciencedirect.com
N Svenstrup, J Becher - Synthesis, 1995 - thieme-connect.com
The search for conducting organic solids and other new materials has paved the way for many discoveries in the chemistry of the chalcogen-based heterocyclic compounds. This …
Number of citations: 232 www.thieme-connect.com
Y Ding, JC Zhong, M Munakata, H Konaka, GL Ning… - Chemistry …, 2005 - journal.csj.jp
A novel 3-D silver(I) cationic coordination polymeric network, [Ag 4 (bcdt) 4 (CF 3 SO 3 ) 2 ]·(CF 3 SO 3 ) 2 ·acetone (bcdt = 4,5-bis(cyanoethylsulfanyl)-1,3-dithiole-2-thione) with double (…
Number of citations: 5 www.journal.csj.jp
J Nafe, P Knochel - Synthesis, 2015 - thieme-connect.com
We report an efficient preparation of fully functionalized tetrathiafulvalene derivatives (TTF) with an extended π-system via a selective magnesiation of 1,3-dithiole-2-thiones (DTT) using …
Number of citations: 17 www.thieme-connect.com
A Hameau, F Guyon, M Knorr, M Enescu… - Monatshefte für Chemie …, 2006 - Springer
The reactions of 4,5-bis(methylthio)-1,3-dithiole-2-thione (L) with mercury(II) halides allowed the isolation and structural characterization of three novel coordination polymers, [HgX 2 L] …
Number of citations: 21 link.springer.com
R Hou, X Shang, Y Xia, B Li, D Li - Molecules, 2014 - mdpi.com
The title compound was prepared via a cross-coupling reaction and its crystal structure has been determined. It crystallized in the triclinic space group P-1 with cell parameters: a = 8.552…
Number of citations: 8 www.mdpi.com
S Wawzonek, HF Chang, W Everett… - Journal of The …, 1983 - iopscience.iop.org
Cyclic voltammetric studies of the reduction of carbon disulfide at a HMDE in acetonitrile gave two irreversible reduction waves at− 1.56 V (SCE) and− 2.2 V (SCE), respectively. The …
Number of citations: 17 iopscience.iop.org
QY Zhu, GQ Bian, J Dai, DX Jia, JS Zhang, L Guo - Inorganica chimica acta, 2003 - Elsevier
Four ‘unsymmetric’ complexes of palladium(II), [Pd(L)Cl 2 ] and [Pd(L)(dmit)], have been synthesized and characterized [L=4′,5′-diaza-9′-(4,5-bis(methylthio)-1,3-dithiole-2-ylidene)-…
Number of citations: 16 www.sciencedirect.com

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